N-(3,5-dibromophenyl)acetamide
Overview
Description
“N-(3,5-dibromophenyl)acetamide” is a chemical compound with the molecular formula C8H7Br2NO . It is used for research purposes.
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3,5-dibromophenyl)acetamide” are not detailed in the retrieved sources, similar compounds have been used in Suzuki coupling reactions .
Scientific Research Applications
Field: Nonlinear Optical Materials
Aniline-based amides, synthesized from N-(2,5-dibromophenyl)acetamide, have potential applications in the field of nonlinear optical materials .
Summary of Application
These compounds are being explored for their potential use in optoelectronic devices . Nonlinear optical materials are crucial for the development of optoelectronic devices, which have applications in various fields like telecommunications, information processing, and material processing.
Methods of Application
The aniline-based amides were synthesized via palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl)acetamide with different arylboronic acids . This reaction yielded moderate to good yields, and a variety of functional groups were well tolerated in the reaction conditions .
Results or Outcomes
The nonlinear optical (NLO) properties of all synthesized derivatives were investigated with the help of density functional theory (DFT) methods . The frontier molecular orbitals analysis and reactivity descriptors were investigated for exploring the reactivities .
Safety And Hazards
While specific safety and hazard information for “N-(3,5-dibromophenyl)acetamide” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
properties
IUPAC Name |
N-(3,5-dibromophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDWYJQAQKUDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560476 | |
Record name | N-(3,5-Dibromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dibromophenyl)acetamide | |
CAS RN |
119430-40-9 | |
Record name | N-(3,5-Dibromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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